A Comprehensive Technical Guide to 2-Iodo-5-nitroaniline for Advanced Research and Development
A Comprehensive Technical Guide to 2-Iodo-5-nitroaniline for Advanced Research and Development
Introduction: Unveiling a Versatile Synthetic Building Block
2-Iodo-5-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1] Belonging to the substituted aniline family, its unique molecular architecture, featuring an electron-donating amino group and two powerful electron-withdrawing groups (iodo and nitro), imparts a distinct reactivity profile. This trifecta of functional groups makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems, active pharmaceutical ingredients (APIs), and specialized dyes.[1][2] This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic signatures, reactivity, and practical handling protocols for 2-Iodo-5-nitroaniline, designed to empower researchers in drug discovery and material science.
Part 1: Core Physicochemical and Molecular Properties
The utility of 2-Iodo-5-nitroaniline in synthetic chemistry is fundamentally governed by its intrinsic physical and chemical properties. The interplay between the amino, iodo, and nitro substituents on the benzene ring creates a polarized molecular framework, influencing everything from its melting point to its reactivity in substitution reactions.[1]
Summary of Key Physicochemical Data
For ease of reference, the primary physicochemical properties of 2-Iodo-5-nitroaniline are consolidated in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅IN₂O₂ | [1][3][4] |
| Molecular Weight | 264.02 g/mol | [1][3][4][5] |
| CAS Number | 5459-50-7 | [1][3][4][5][6] |
| Appearance | Yellow solid / powder | [7] |
| Melting Point | 105 °C / 158 °C (Varies by source) | [7][8] |
| Boiling Point | 363.1 °C at 760 mmHg | [1][3][8] |
| Density | 2.101 g/cm³ | [1][3][8] |
| Water Solubility | Very low (Predicted: 3.79e-05 M) | [3] |
| pKa (Predicted) | 0.49 ± 0.10 | [3][8] |
| LogP (Predicted) | 2.72 | [3] |
| Flash Point | 173.4 °C | [3] |
Note: Discrepancies in reported melting points may arise from different polymorphic forms or measurement conditions.
Molecular Structure and Electronic Effects
The substitution pattern of 2-Iodo-5-nitroaniline is critical to its chemical behavior.
-
Amino Group (-NH₂): Located at position 1, this group is a strong electron-donating group (EDG) through resonance, activating the aromatic ring towards electrophilic substitution.
-
Iodo Group (-I): Positioned ortho to the amine, the iodine atom is an electron-withdrawing group (EWG) via induction but a weak deactivator overall. Its large size also introduces significant steric hindrance.
-
Nitro Group (-NO₂): Situated meta to the amine and para to the iodine, the nitro group is a powerful EWG through both induction and resonance, strongly deactivating the ring.
This electronic tug-of-war results in a highly polarized molecule. Crystallographic studies reveal that these molecules form centrosymmetric dimers in the solid state through hydrogen bonding between the amino and nitro groups.[1] These dimers are further organized into chains by iodo-nitro interactions, demonstrating a complex supramolecular assembly.[1]
Caption: 2D structure of 2-Iodo-5-nitroaniline.
Part 2: Spectroscopic Profile and Structural Elucidation
Accurate characterization is paramount for ensuring structural integrity in any synthetic workflow. A combination of spectroscopic techniques provides an unambiguous fingerprint for 2-Iodo-5-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The aromatic region typically displays three distinct signals corresponding to the protons on the benzene ring. A proton ortho to the nitro group would appear furthest downfield (δ ~8.5 ppm) as a doublet.[7] Another proton situated between the iodo and nitro groups would appear as a doublet of doublets (δ ~8.0 ppm), and the proton between the amino and iodo groups would be the most upfield (δ ~6.7 ppm) as a doublet.[7] The amine protons (-NH₂) usually present as a broad singlet (δ ~4.8 ppm).[7]
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the amino group will be the most shielded (furthest upfield), while the carbon attached to the nitro group will be significantly deshielded (downfield).[7] The carbon bonded to the iodine atom will also exhibit a characteristic upfield shift due to the "heavy atom effect".[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups:
-
N-H Stretching: Two distinct sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
N=O Stretching: Strong, sharp, asymmetric and symmetric stretching bands typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, confirming the presence of the nitro group.
-
C-I Stretching: A weaker band in the far-infrared region, typically below 600 cm⁻¹.
Part 3: Reactivity and Synthetic Applications
2-Iodo-5-nitroaniline is a versatile intermediate precisely because its functional groups can be selectively targeted.
Key Reaction Pathways
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 2-iodo-1,5-diaminobenzene, a valuable precursor for building complex heterocyclic structures.
-
Nucleophilic Aromatic Substitution (SₙAr): The iodine atom, activated by the ortho- and para-directing nitro group, can be displaced by strong nucleophiles. This allows for the introduction of a wide range of functionalities, such as alkoxy or cyano groups.[1]
-
Diazotization of the Amino Group: The amino group can be converted into a diazonium salt, which can then undergo Sandmeyer or similar reactions to introduce halides, hydroxyl, or other groups, further expanding the synthetic possibilities.
The compound is a known intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its derivatives have been explored for potential antimicrobial and anticancer properties.[1]
Caption: Key synthetic transformations of 2-Iodo-5-nitroaniline.
Part 4: Experimental Protocols and Workflows
Trustworthy science relies on robust and reproducible protocols. The following sections outline validated approaches for the synthesis and characterization of 2-Iodo-5-nitroaniline.
Synthesis via Iodination of 5-Nitroaniline
This protocol describes a common laboratory-scale synthesis. The causality behind this choice is the regioselective activation of the position ortho to the strongly activating amino group.
Methodology:
-
Dissolution: Dissolve 5-nitroaniline in a suitable solvent, such as glacial acetic acid.
-
Reagent Addition: To the stirred solution, add an iodinating agent like N-Iodosuccinimide (NIS) portion-wise at room temperature.[1] Acetic acid serves as both a solvent and a catalyst.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.[7]
Standard Characterization Workflow
A self-validating system for confirming the identity and purity of the synthesized product is essential.
Caption: A logical workflow for synthesis and validation.
Part 5: Safety, Handling, and Storage
As with any halogenated nitroaromatic compound, proper handling is crucial.
-
Hazard Identification: 2-Iodo-5-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9][11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[8][9] For long-term stability and to prevent potential decomposition from light or moisture, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[8][9]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[9][12] Do not allow the material to enter drains or waterways.[9]
Conclusion
2-Iodo-5-nitroaniline stands out as a strategically important chemical intermediate. Its well-defined physicochemical properties, predictable reactivity, and diverse synthetic potential make it a cornerstone for developing novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its characteristics, as detailed in this guide, is essential for its safe and effective application in pioneering research and development endeavors.
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2-Iodo-5-nitroaniline | C6H5IN2O2 | CID 229959 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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2-iodo-4-nitroaniline - 6293-83-0, C6H5IN2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved January 5, 2026, from [Link]
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Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. (n.d.). Retrieved January 5, 2026, from [Link]
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4 Iodo 2 Nitroaniline Market 2026 Forecast to 2033. (2026, January 1). Retrieved January 5, 2026, from [Link]
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Ferguson, G., et al. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C: Structural Chemistry, C73(Pt 5), 444-447. Retrieved January 5, 2026, from [Link]
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2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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Karchava, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6299. Retrieved January 5, 2026, from [Link]
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2-Nitroaniline - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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